molecular formula C14H9ClN2O B2415246 3-(4-Chlorophenyl)phthalazin-3-ium-1-olate CAS No. 156453-05-3

3-(4-Chlorophenyl)phthalazin-3-ium-1-olate

Cat. No.: B2415246
CAS No.: 156453-05-3
M. Wt: 256.69
InChI Key: WENMELRXJYNJOM-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)phthalazin-3-ium-1-olate is a chemical compound with the molecular formula C14H9ClN2O It is known for its unique structure, which includes a phthalazin-3-ium core substituted with a 4-chlorophenyl group

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)phthalazin-3-ium-1-olate typically involves the reaction of phthalazine derivatives with 4-chlorophenyl reagents under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions in controlled environments to ensure high yield and purity of the compound.

Chemical Reactions Analysis

3-(4-Chlorophenyl)phthalazin-3-ium-1-olate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce various substituted phthalazines.

Scientific Research Applications

3-(4-Chlorophenyl)phthalazin-3-ium-1-olate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

3-(4-Chlorophenyl)phthalazin-3-ium-1-olate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the phthalazin-3-ium core and the 4-chlorophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-chlorophenyl)phthalazin-3-ium-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(18)16-17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENMELRXJYNJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=[N+](N=C2[O-])C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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